molecular formula C9H12FNO B8786617 Benzeneethanamine, 5-fluoro-2-methoxy-

Benzeneethanamine, 5-fluoro-2-methoxy-

Cat. No.: B8786617
M. Wt: 169.20 g/mol
InChI Key: LGRPLCAEJHVACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzeneethanamine, 5-fluoro-2-methoxy- is an organic compound with the molecular formula C9H12FNO It is a derivative of phenethylamine, characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 5-fluoro-2-methoxy- typically involves multiple steps. One common method starts with the nitration of 2-methoxyphenylacetic acid, followed by reduction to form the corresponding amine. The fluorination step is then carried out using a suitable fluorinating agent under controlled conditions .

Industrial Production Methods

Industrial production of Benzeneethanamine, 5-fluoro-2-methoxy- often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 5-fluoro-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzaldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzeneethanamine, 5-fluoro-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzeneethanamine, 5-fluoro-2-methoxy- involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorine and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanamine, 5-fluoro-2-methoxy- is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

LGRPLCAEJHVACV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon, 17.6 g (132 mmol) of aluminium trichloride are dissolved in THF, and the mixture is cooled to 0° C. 87 ml of lithium aluminium hydride solution (1M in THF) are slowly added dropwise. A solution of 14.5 g (87.8 mmol) of (5-fluoro-2-methoxyphenyl)acetonitrile in 100 ml is added slowly. The reaction mixture is stirred at RT for 2 hours. At 0° C., ice/water is then added, the mixture is made alkaline using sodium hydroxide solution and extracted with ethyl acetate and the extract is dried and concentrated using a rotary evaporator.
Quantity
17.6 g
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reactant
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87 mL
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14.5 g
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reactant
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ice water
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